4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Medicinal chemistry Structure-activity relationship Halogen bonding

Procure 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (CAS 1286724-37-5) for fluorine-scanning SAR studies. Its 4,6-difluoro substitution and furan-2-ylmethyl side chain create a distinct electron-withdrawing profile and conformational preference vs. mono-fluoro or tetrahydrofuran analogs. Deploy as a comparator in halogen-substitution matrices or as a matched molecular pair with the tetrahydrofuran analog (CAS 1219914-77-8) to isolate furan aromaticity effects on microsomal stability and CYP inhibition. Ideal for kinase inhibitor programs and CNS drug-like space evaluation (predicted logP ~2.18). Available as a high-purity screening compound from multiple suppliers.

Molecular Formula C12H8F2N2OS
Molecular Weight 266.27
CAS No. 1286724-37-5
Cat. No. B2670780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine
CAS1286724-37-5
Molecular FormulaC12H8F2N2OS
Molecular Weight266.27
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C12H8F2N2OS/c13-7-4-9(14)11-10(5-7)18-12(16-11)15-6-8-2-1-3-17-8/h1-5H,6H2,(H,15,16)
InChIKeyNXWUHTGBBJECKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (CAS 1286724-37-5): Core Identity and Procurement Baseline


4,6-Difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a synthetic small-molecule heterocycle (molecular formula C₁₂H₈F₂N₂OS; molecular weight 266.27 g/mol) belonging to the 2-aminobenzothiazole class, distinguished by a 4,6-difluoro substitution pattern on the benzothiazole core and an N-(furan-2-ylmethyl) side chain . The compound is catalogued in the PubChem substance database [1] and is commercially available from multiple suppliers as a screening compound or research chemical. Its structural architecture combines an electron-deficient difluorobenzothiazole scaffold with a heteroaromatic furan moiety linked through a secondary amine, a motif recurrent in kinase inhibitor and CNS-targeted medicinal chemistry programs. Despite its availability, primary peer-reviewed bioactivity data for this exact compound remain absent from public databases at the time of this analysis.

Why Generic Substitution Fails: Structural Determinants of Differentiation for 4,6-Difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine


Within the benzothiazol-2-amine chemical space, apparently minor structural modifications—such as the number and position of halogen substituents, the oxidation state of the pendant heterocycle, or the nature of the N-alkyl linker—can profoundly alter target binding, metabolic stability, and physicochemical properties [1]. The 4,6-difluoro arrangement on the benzothiazole core exerts a distinct electron-withdrawing effect compared to mono-fluoro, chloro, bromo, or unsubstituted analogs, modulating both the pKa of the 2-amine and the lipophilicity of the scaffold [2]. Furthermore, the aromatic furan ring in the target compound imparts different conformational preferences and metabolic susceptibility relative to the saturated tetrahydrofuran analog (CAS 1219914-77-8), meaning that even close structural neighbors cannot be assumed interchangeable for target engagement, pharmacokinetic profile, or chemical reactivity . These intrinsic differences directly affect procurement relevance in SAR programs, assay validation, and chemical probe development.

Quantitative Differentiation Evidence: 4,6-Difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine vs. Closest Analogs


Halogen Substitution Pattern: 4,6-Difluoro vs. 6-Monofluoro vs. 6-Bromo vs. 4-Chloro Analogs

The 4,6-difluoro substitution pattern on the benzothiazole core is a key differentiator. The target compound possesses two electron-withdrawing fluorine atoms at positions 4 and 6, whereas the closest mono-halogenated analogs—6-fluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (CAS 1251623-60-5, MW 248.28), 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (CAS 1350989-26-2, MW 309.18), and 4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine—carry a single halogen . The difluoro arrangement provides a unique electron-withdrawing profile that influences the basicity of the 2-amino group and the overall molecular dipole, which are critical parameters for target engagement in kinase ATP-binding pockets and for modulating passive membrane permeability. The unsubstituted analog N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 155672-49-4, MW 230.29) lacks any halogen and consequently exhibits substantially different lipophilicity and hydrogen-bonding character .

Medicinal chemistry Structure-activity relationship Halogen bonding

Furan vs. Tetrahydrofuran Side Chain: Aromaticity and Conformational Constraints

The target compound bears an aromatic furan-2-ylmethyl side chain, whereas a closely related analog—4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219914-77-8, MW 270.3)—features a fully saturated tetrahydrofuran (THF) ring . The furan ring is planar and electron-rich, capable of engaging in π-stacking interactions with aromatic residues in protein binding sites, while the THF ring is non-aromatic, puckered, and presents different hydrogen-bond acceptor geometry. The furan-containing target compound has a lower molecular weight (266.27 vs. 270.3) and a different InChIKey, confirming distinct chemical identity. The furan ring is also a known metabolic liability due to cytochrome P450-mediated oxidation, whereas the THF analog may exhibit improved metabolic stability but altered target-binding geometry [1].

Drug design Metabolic stability Conformational analysis

Predicted Lipophilicity (SlogP): Quantitative Differentiation from Unsubstituted and Mono-Halogenated Analogs

Computationally predicted lipophilicity (SlogP) provides a quantitative basis for differentiating the target compound from its closest analogs. The MMsINC database reports a SlogP of approximately 2.18 for the target compound [1]. In comparison, the unsubstituted N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine (MW 230.29) is expected to have a lower logP due to the absence of halogen atoms, while the 6-bromo analog (MW 309.18) is predicted to be significantly more lipophilic owing to the larger, more polarizable bromine substituent. These lipophilicity differences directly impact aqueous solubility, plasma protein binding, and non-specific binding in biochemical assays—all critical parameters for hit triage and lead optimization workflows [2].

ADME Lipophilicity Drug-likeness

Critical Data Gap: Absence of Public Bioactivity Data Necessitates Prospective Head-to-Head Comparison

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the primary literature (as of early 2026) identified no quantitative bioactivity data—IC₅₀, Kᵢ, EC₅₀, or % inhibition—for the target compound 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine [1]. Similarly, no patent explicitly disclosing this compound with biological data was identified. This represents a critical evidence gap that precludes direct, data-driven differentiation from analogs on the basis of potency, selectivity, or in vivo efficacy. In contrast, structurally related benzothiazol-2-amine derivatives have been reported as FGFR1 inhibitors with defined IC₅₀ values [2], and the tetrahydrofuran analog has been annotated in an alphascreen assay targeting mutant huntingtin–calmodulin interaction . Any procurement decision for the target compound must therefore be based on its unique structural features (4,6-difluoro pattern, furan side chain) and physicochemical properties, with the understanding that bioactivity profiling remains to be performed by the end user.

Bioactivity Data transparency Assay development

Recommended Application Scenarios for 4,6-Difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine Based on Evidence Profile


Fluorine-Scanning SAR Probe in Kinase or GPCR Lead Optimization

Given its unique 4,6-difluoro substitution pattern combined with a furan-2-ylmethyl side chain, the target compound is best deployed as a comparator in systematic fluorine-scanning SAR studies. It fills a specific position in a halogen-substitution matrix alongside the 6-fluoro, 6-bromo, 4-chloro, and unsubstituted analogs, enabling medicinal chemists to deconvolute the electronic and steric contributions of the difluoro motif to target affinity, selectivity, and cellular activity [1]. The compound's predicted logP of ~2.18 places it in a favorable range for CNS drug-like space, making it a candidate for blood-brain barrier penetration assessment in parallel artificial membrane permeability assays (PAMPA) [2].

Computational Chemistry and Docking Model Validation

The absence of pre-existing bioactivity data makes this compound an ideal test case for prospective computational modeling. Its well-defined structure—featuring a planar benzothiazole core, two fluorine atoms as hydrogen-bond acceptors, and an aromatic furan ring—provides a chemically tractable scaffold for molecular docking, free-energy perturbation (FEP) calculations, and pharmacophore model validation. Researchers can computationally predict binding poses against kinase ATP-binding sites (e.g., FGFR1, based on class-level evidence [1]) and then experimentally validate predictions, generating novel structure-activity data that currently does not exist in the public domain [3].

Metabolic Stability Comparison: Furan vs. Tetrahydrofuran in Matched Molecular Pairs

The target compound and its tetrahydrofuran analog (CAS 1219914-77-8) constitute a matched molecular pair (MMP) differing only in the aromaticity of the pendant oxygen heterocycle . This pair is highly valuable for assessing the impact of furan aromaticity on microsomal stability, cytochrome P450 inhibition, and reactive metabolite formation in head-to-head in vitro ADME assays. Procurement of both compounds simultaneously enables a controlled experiment that isolates the contribution of the furan ring to metabolic liability, directly informing go/no-go decisions in lead optimization programs that contain furan moieties [4].

Chemical Probe Development for Underexplored Target Space

For academic chemical biology groups seeking to develop first-in-class chemical probes, the target compound represents an attractive starting point precisely because of its data-free status. The benzothiazol-2-amine scaffold is a privileged structure with known kinase inhibitory potential [1], and the 4,6-difluoro substitution may confer selectivity advantages over mono-substituted analogs through unique fluorine-mediated interactions with protein backbone amides or structured water networks. Researchers can perform broad-panel kinase profiling or phenotypic screening to identify a biological target, establishing the compound as a novel chemical probe with defined selectivity and potency parameters that can be published as original research [5].

Quote Request

Request a Quote for 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.